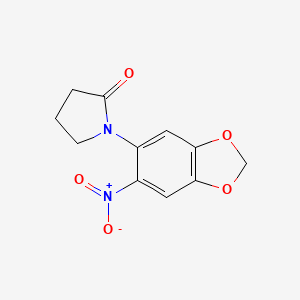

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one

Description

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a cyclic amide) fused with a 6-nitro-substituted 1,3-benzodioxol moiety. This compound is cataloged by suppliers such as CymitQuimica (), though detailed pharmacological or physicochemical data remain sparse in publicly available literature.

Properties

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-11-2-1-3-12(11)7-4-9-10(18-6-17-9)5-8(7)13(15)16/h4-5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSNCZAYCGUOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the nitration of a benzodioxole precursor followed by the formation of the pyrrolidinone ring. The nitration process can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyclization to form the pyrrolidinone ring can be carried out using appropriate reagents and catalysts under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

Amino derivatives: Formed through the reduction of the nitro group.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Benzodioxol Ring Modifications

- 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one (CAS 948007-47-4) Key Difference: Substitution of the nitro group (-NO₂) with an amino group (-NH₂) at the 6-position of the benzodioxol ring. This compound is marketed as a pharmaceutical intermediate (), suggesting utility in drug synthesis.

- 4',5'-Methylenedioxy-2'-nitroacetophenone (CAS 56136-84-6) Key Difference: Replaces the pyrrolidin-2-one with an ethanone (acetyl) group. Implications: The absence of the cyclic amide reduces hydrogen-bonding capacity, likely decreasing interactions with biological targets compared to the pyrrolidinone-containing analog ().

Pyrrolidinone Core Modifications

- 1-(4-Chlorophenyl)pyrrolidin-2-one Derivatives Key Difference: Substitutes the nitrobenzodioxol group with a chlorophenyl ring. Synthesis: Prepared via late-stage C(sp³)–H functionalization, achieving moderate yields ().

1-(4-Nitrobenzoyl)-5-ethoxy-pyrrolidin-2-one (CAS 119984-32-6)

Physicochemical and Crystallographic Properties

- Solubility and Hydrogen Bonding: The nitro group in the target compound enhances polarity but may reduce aqueous solubility due to hydrophobic benzodioxol interactions. Hydrogen-bonding patterns in analogs (e.g., amino-substituted derivatives) can be analyzed using graph set theory () or tools like Mercury CSD ().

- Ring Puckering: Pyrrolidinone rings exhibit non-planar conformations, quantified via puckering coordinates (). Substituents like the nitrobenzodioxol group may influence puckering amplitude, affecting molecular packing in crystals.

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one, with the CAS number 936075-72-8, is a chemical compound that features a nitro-substituted benzodioxole ring fused to a pyrrolidinone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. It may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and the activation of cell death pathways.

Cytotoxicity

While exhibiting potent biological activity, this compound demonstrates relatively low cytotoxicity towards normal cells, which is a desirable characteristic for therapeutic agents.

Synthesis and Characterization

The synthesis of this compound typically involves nitration of a benzodioxole precursor followed by cyclization to form the pyrrolidinone ring. The synthesis can be summarized as follows:

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nitration | Concentrated nitric acid and sulfuric acid under controlled temperature |

| 2 | Cyclization | Appropriate reagents and catalysts under specific conditions |

Pharmacological Evaluation

A study published in a peer-reviewed journal evaluated the pharmacological effects of this compound in various models:

- In vitro assays demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.

- Animal models indicated that administration of the compound led to reduced tumor growth and improved survival rates.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(6-Amino-1,3-benzodioxol-5-yl)pyrrolidin-2-one | Amino group at 6-position | Moderate anticancer activity |

| 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one | Different ring structure | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.